2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid
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Overview
Description
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid typically involves the reaction of 3,4-difluorophenol with 5-fluoronicotinic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 3,4-difluorophenylboronic acid is reacted with 5-fluoronicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions.
5-Fluoronicotinic acid: Shares the nicotinic acid moiety and is used in various organic synthesis applications.
2-(3,4-Difluorophenoxy)propanoic acid: Another fluorinated aromatic acid with different structural features and applications.
Uniqueness
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is unique due to the combination of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts distinct chemical properties. This makes it a valuable compound for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C13H7F3O3 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)-5-fluorobenzoic acid |
InChI |
InChI=1S/C13H7F3O3/c14-7-1-4-12(9(5-7)13(17)18)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) |
InChI Key |
YHGUPHUASIREON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C(=O)O)F)F |
Origin of Product |
United States |
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